4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine
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Overview
Description
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine is a synthetic organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and ethylsulfonyl groups. The final step involves the addition of the N-(2-methylpropyl) group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-methyl-1,3-thiazol-5-amine
- 4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
Uniqueness
4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine is unique due to its specific combination of functional groups and its thiazole ring structure
Properties
Molecular Formula |
C15H19ClN2O4S3 |
---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-methylpropyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H19ClN2O4S3/c1-4-24(19,20)15-18-14(13(23-15)17-9-10(2)3)25(21,22)12-7-5-11(16)6-8-12/h5-8,10,17H,4,9H2,1-3H3 |
InChI Key |
AEYJOLWCZZDYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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